molecular formula C18H19N3O3 B2354568 N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2,4-dimethoxybenzamide CAS No. 868977-62-2

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2,4-dimethoxybenzamide

Cat. No.: B2354568
CAS No.: 868977-62-2
M. Wt: 325.368
InChI Key: KZJNGMGVHBJIBH-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine is a significant bioisostere of benzimidazole and has been identified as a kinase-targeting scaffold that reversibly engages the ATP binding domain (hinge) of a protein kinase .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed . These procedures have been efficiently applied in the preparation of important drugs and promising drug candidates .


Molecular Structure Analysis

The molecular formula of N-(2-imidazo[1,2-a]pyridin-2-ylethyl)nonanamide is C18H27N3O . The molecular weight is 301.4 g/mol .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves several steps including initial imine formation, iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-(2-imidazo[1,2-a]pyridin-2-ylethyl)nonanamide include a molecular weight of 301.4 g/mol, XLogP3-AA of 4.9, one hydrogen bond donor count, two hydrogen bond acceptor count, and ten rotatable bond count .

Scientific Research Applications

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications

Heterocyclic N-oxide molecules, including derivatives synthesized from imidazole and pyridine, have significant roles in organic synthesis and drug development. Their versatility as synthetic intermediates and biological importance have been demonstrated across various applications, including metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications. These compounds, due to their potent anticancer, antibacterial, and anti-inflammatory activities, highlight the potential of heterocyclic N-oxides in advancing both chemistry and medicinal drug development (Li et al., 2019).

Imidazo[1,2-b]pyridazine in Medicinal Chemistry

The imidazo[1,2-b]pyridazine scaffold is a critical heterocyclic nucleus that offers a variety of bioactive molecules, showcasing the scaffold's importance in medicinal chemistry. This review presents an extensive survey of imidazo[1,2-b]pyridazine-containing derivatives, highlighting their potential therapeutic applications. The structural diversity within this class underscores the scaffold's adaptability and its role in discovering new therapeutic agents (Garrido et al., 2021).

Pyrimidine Appended Optical Sensors

Pyrimidine derivatives are not only significant in organic chemistry and medicinal applications but also serve as exquisite sensing materials. Their ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes. This review encompasses various pyrimidine-based optical sensors, illustrating the broad scope of applications for these compounds beyond their biological and medicinal uses (Jindal & Kaur, 2021).

Imidazopyridine-Based Derivatives as Antibacterial Agents

Imidazopyridines are a crucial class of fused heterocycles with a broad spectrum of pharmacological activities, including antibacterial properties. This review focuses on synthetic imidazopyridine-based derivatives as potential inhibitors against multi-drug resistant bacterial infections, highlighting the need for novel antibacterial agents with fewer side effects (Sanapalli et al., 2022).

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are often used in the construction of various derivatives through strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .

Mode of Action

Related imidazo[1,2-a]pyridine derivatives have been shown to exhibit antifungal activity, particularly against candida spp . These compounds inhibit the formation of yeast to mold as well as ergosterol formation, a crucial component of fungal cell membranes . This inhibition is achieved through computational simulation against Sterol 14-alpha demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway .

Biochemical Pathways

Related compounds have been shown to inhibit the ergosterol biosynthesis pathway in candida spp . Ergosterol is an essential component of fungal cell membranes, and its inhibition can lead to cell death .

Pharmacokinetics

A related compound, referred to as probe ii, has been analyzed for its admet properties . This analysis suggested that Probe II could be moderately toxic to humans, though in-vitro toxicity studies would be necessary to understand the real-time toxic level .

Result of Action

Related compounds have been shown to exhibit potent antifungal activity against candida spp, including several multidrug-resistant strains . These compounds exhibited minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL, sufficient to eliminate the Candida spp .

Action Environment

The synthesis of related compounds has been achieved under different reaction conditions, suggesting that the environment could potentially influence the properties and actions of these compounds .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines .

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-23-14-6-7-15(16(11-14)24-2)18(22)19-9-8-13-12-21-10-4-3-5-17(21)20-13/h3-7,10-12H,8-9H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJNGMGVHBJIBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCCC2=CN3C=CC=CC3=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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